Aluminum acetylsalicylate is a coordination compound formed from the combination of aluminum ions and acetylsalicylic acid, commonly known as aspirin. This compound has garnered interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic properties. It is classified as a metal salt of acetylsalicylic acid, which is notable for its stability and unique solubility characteristics compared to conventional aspirin.
Aluminum acetylsalicylate can be synthesized from acetylsalicylic acid and aluminum alcoholates. The compound is categorized under non-steroidal anti-inflammatory drugs due to its mechanism of action similar to that of aspirin. It is recognized for its amphoteric nature, which allows it to interact with both acids and bases, enhancing its therapeutic profile.
The synthesis of aluminum acetylsalicylate typically involves a reaction between acetylsalicylic acid and an aluminum alcoholate. The most effective method described in the literature includes:
The reaction conditions are critical for achieving high purity and yield. The use of aluminum isopropylate has been shown to provide outstanding results, while other alcoholates like butyl or amyl alcoholates can also be utilized effectively. The process avoids excessive frothing, which can complicate the reaction dynamics when using aluminum chloride methods .
Aluminum acetylsalicylate has a molecular formula represented as , indicating that it contains two molecules of acetylsalicylic acid coordinated with one aluminum ion and one water molecule .
Aluminum acetylsalicylate can undergo various chemical reactions depending on the medium:
The formation reaction can be summarized as follows:
This reaction highlights the role of aluminum ions in stabilizing the structure of acetylsalicylic acid.
The mechanism through which aluminum acetylsalicylate exerts its effects mirrors that of traditional aspirin:
Research indicates that the compound maintains efficacy while reducing gastrointestinal side effects commonly associated with conventional aspirin due to its unique solubility profile .
Relevant analyses have shown that aluminum acetylsalicylate exhibits unique thermal properties compared to traditional salicylates, indicating potential for diverse applications in medicinal chemistry .
Aluminum acetylsalicylate has several potential applications:
The development of aluminium acetylsalicylate represents a deliberate pharmaceutical innovation to address the significant gastrointestinal limitations of conventional acetylsalicylic acid (aspirin). Aspirin's history traces back to ancient medicinal use of willow bark (Salix alba), with documented applications in Sumerian and Egyptian pharmacopeia and later systematized by Hippocrates (460-370 BC) for pain management during childbirth [2] [8]. The active component, salicin, was isolated in 1829 by French chemist Henri Leroux, followed by the synthesis of salicylic acid by Italian chemist Raffaele Piria in 1838. While effective for pain and fever relief, salicylic acid caused severe mucosal irritation, prompting chemists at Bayer to develop acetylsalicylic acid in 1897 under chemist Felix Hoffmann [3] [8].
Despite aspirin's improved tolerability over salicylic acid, gastric irritation remained a significant clinical limitation. This prompted mid-20th century researchers to explore molecular modifications that could mitigate mucosal damage while retaining therapeutic efficacy. Aluminium acetylsalicylate emerged as a coordination complex combining acetylsalicylic acid with aluminium hydroxide, patented in 1959 (US Patent 2,959,606) [6]. The rationale centered on aluminium's gastric acid-neutralizing capacity and its potential to form less irritating complexes. Preclinical studies demonstrated reduced gastric ulcerogenicity compared to aspirin while maintaining comparable anti-inflammatory and analgesic properties, establishing aluminium acetylsalicylate as a promising alternative for patients with aspirin sensitivity [4] [6].
In contemporary pharmacology, aluminium acetylsalicylate occupies a specialized niche within the broader NSAID category. Its primary clinical application targets patients requiring aspirin therapy but experiencing intolerance to conventional formulations due to gastric sensitivity [4] [7]. Marketed under various brand names including Palaprin Forte and included in combination powders (e.g., Askit Powders with caffeine), it functions as a prodrug that hydrolyzes to release acetylsalicylic acid and aluminium ions in the small intestine, thereby bypassing direct gastric exposure to high concentrations of free salicylate [4].
Table 1: Physicochemical Profile of Aluminium Acetylsalicylate
Property | Specification | Significance |
---|---|---|
Chemical Formula | C₁₈H₁₅AlO₉ | Indicates dimeric structure with 2 acetylsalicylate units [7] [9] |
Molecular Weight | 402.29 g/mol | Impacts dosage calculations and molar equivalence to aspirin |
CAS Registry Number | 23413-80-1 | Unique identifier for chemical databases [7] |
Chemical Structure | Coordination complex with aluminium cation | Reduces direct mucosal irritation characteristic of aspirin |
Solubility Profile | Insoluble in water; soluble in DMSO | Influences formulation development and bioavailability |
Pharmacologically, it maintains aspirin's primary mechanisms of action: irreversible inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis involved in pain, inflammation, and fever pathways [4]. However, its distinctive value lies in the aluminium component's dual functionality: it acts as an antacid that buffers gastric acidity and forms protective complexes with aspirin molecules that delay dissolution until reaching the less acidic intestinal environment [6] [7]. This molecular design specifically addresses aspirin's primary therapeutic limitation without fundamentally altering its pharmacological activity, positioning it as a valuable option in personalized pain management strategies, particularly for patients with histories of aspirin-induced gastritis who require continued salicylate therapy [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7